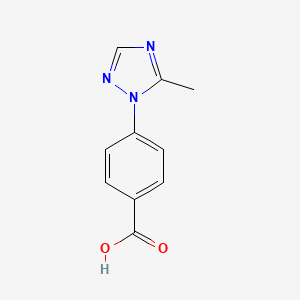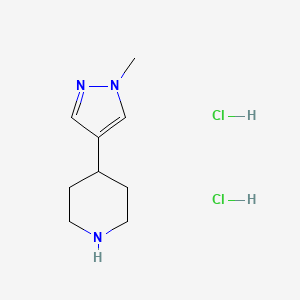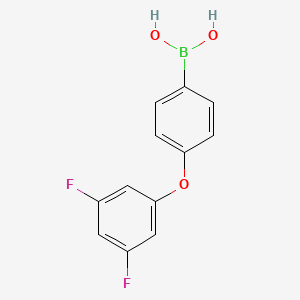
(4-(3,5-Difluorophenoxy)phenyl)boronic acid
Descripción general
Descripción
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a chemical compound with the CAS Number: 1029438-51-4 . It has a molecular weight of 250.01 . The IUPAC name for this compound is 4-(3,5-difluorophenoxy)phenylboronic acid .
Synthesis Analysis
The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is C12H9BF2O3 . The InChI Code for this compound is 1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H .Chemical Reactions Analysis
(4-(3,5-Difluorophenoxy)phenyl)boronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a solid at room temperature . It should be stored under an inert atmosphere, preferably between 2-8°C . .Aplicaciones Científicas De Investigación
-
Fluorescence Sensing
- Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The method involves the interaction of boronic acids with diols or anions, which leads to changes in the fluorescence properties of the boronic acid .
- The outcome of this application is the detection of specific molecules or ions, which can be useful in various fields such as environmental monitoring, medical diagnostics, and chemical analysis .
-
Synthesis of Fluorinated Biaryl Derivatives
- “(4-(3,5-Difluorophenoxy)phenyl)boronic acid” can potentially be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- The method involves reacting the boronic acid with aryl or heteroaryl halides in the presence of a palladium catalyst .
- The outcome of this reaction is the formation of fluorinated biaryl derivatives, which can be used in various applications such as drug discovery and materials science .
-
Synthesis of Flurodiarylmethanols
- “(4-(3,5-Difluorophenoxy)phenyl)boronic acid” can potentially be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
- The method involves reacting the boronic acid with aryl aldehydes in the presence of a nickel catalyst .
- The outcome of this reaction is the formation of flurodiarylmethanols, which can be used in various applications such as pharmaceuticals and materials science .
-
Boronic Acid-Functionalized Materials
- Boronic acids can be used to functionalize materials, potentially leading to a wide range of applications .
- The method involves the covalent attachment of boronic acids to the surface of a material .
- The outcome of this application can be the creation of materials with unique properties, such as enhanced adhesion, improved stability, or the ability to selectively bind certain molecules .
-
Therapeutics and Separation Technologies
- Boronic acids have been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- The method involves the interaction of boronic acids with diols, which allows utilisation in various areas .
- The outcome of this application can be the development of new therapeutic agents, improved separation technologies, and novel methods for biological labelling and protein manipulation .
-
Fluorescence Lifetime Studies
- Boronic acids, upon formation of boronic ester, have been reported to exhibit changes in fluorescence intensity decay .
- The method involves the formation of boronic ester from boronic acids, which leads to changes in the fluorescence lifetime .
- The outcome of this application is the ability to study fluorescence lifetime, which can be useful in various fields such as photophysics and photochemistry .
-
Building Materials for Microparticles
-
Controlled Release of Insulin
- Boronic acids have been used in polymers for the controlled release of insulin .
- The method involves the incorporation of boronic acids into polymers, which can then interact with insulin to control its release .
- The outcome of this application can be the development of new methods for the controlled release of insulin, which can be useful in the treatment of diabetes .
-
Electrophoresis of Glycated Molecules
- Boronic acids have been used for electrophoresis of glycated molecules .
- The method involves the interaction of boronic acids with glycated molecules, which allows their separation by electrophoresis .
- The outcome of this application can be the separation and analysis of glycated molecules, which can be useful in various fields such as biochemistry and molecular biology .
-
Cell Labelling
-
Interference in Signalling Pathways
- Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways .
- The method involves the interaction of boronic acids with biological molecules involved in signalling pathways .
- The outcome of this application can be the interference in signalling pathways, which can be useful in various fields such as cell biology and pharmacology .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
[4-(3,5-difluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIWPBJKMQKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681908 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-Difluorophenoxy)phenyl)boronic acid | |
CAS RN |
1029438-51-4 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)
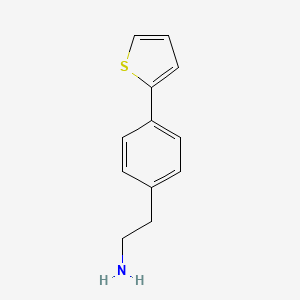
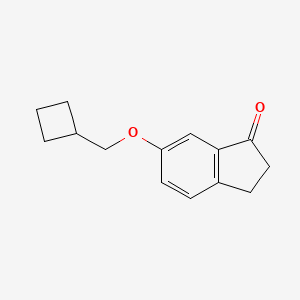


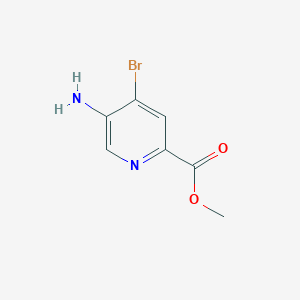
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

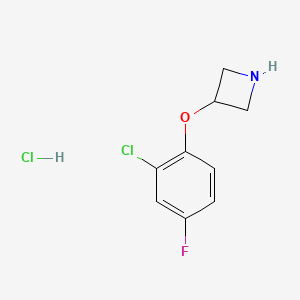
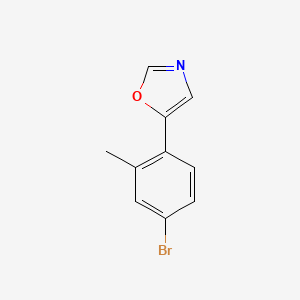
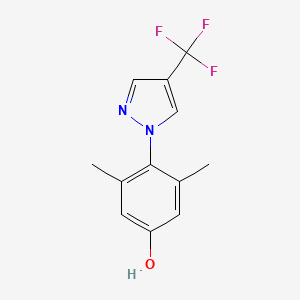
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
